molecular formula C17H14BrN3O2 B2939813 N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide CAS No. 1170107-74-0

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide

Cat. No. B2939813
CAS RN: 1170107-74-0
M. Wt: 372.222
InChI Key: GRFDKNMFAOJIKN-UHFFFAOYSA-N
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Description

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BTA-1 is a member of the oxadiazole family and has been found to possess a range of biological and pharmacological properties that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds with the 1,3,4-oxadiazole moiety, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. For instance, Gul et al. (2017) described the preparation and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazole compounds showing activity against selected microbial species, demonstrating less toxicity which may be considered for further biological screening except for certain derivatives with higher cytotoxicity (Gul et al., 2017). Similarly, Parikh and Joshi (2014) synthesized oxadiazole bearing fluoro substituted acetamides, finding that the presence of fluorine atoms significantly enhanced antimicrobial properties against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).

Enzyme Inhibition and Biological Screening

Another area of application for these compounds involves enzyme inhibition and biological screening. Siddiqui et al. (2013) synthesized N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide and found them relatively more active against acetylcholinesterase, indicating potential therapeutic applications (Siddiqui et al., 2013).

Hemolytic Activity

The hemolytic activity of these derivatives has also been assessed to understand their cytotoxic effects. The same study by Gul et al. (2017) also screened the compounds for hemolytic activity, finding most of them to exhibit variable activity relative to standards, which is crucial for evaluating the toxicity of potential therapeutic agents.

Antidiabetic Potential

The antidiabetic potential of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides was explored by Nazir et al. (2018), demonstrating significant inhibition of the α-glucosidase enzyme and suggesting a potential for development into antidiabetic agents (Nazir et al., 2018).

Anti-inflammatory Activity

Nargund et al. (1994) synthesized various 1,3,4-oxadiazoles with anti-inflammatory activity, highlighting the potential of these compounds in the development of new anti-inflammatory agents (Nargund et al., 1994).

Cancer Inhibition

Furthermore, Panchal et al. (2020) investigated 1,3,4-Oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors, suggesting their utility in the treatment of small lung cancer (Panchal et al., 2020).

properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-4-2-5-12(8-11)9-15(22)19-17-21-20-16(23-17)13-6-3-7-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDKNMFAOJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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